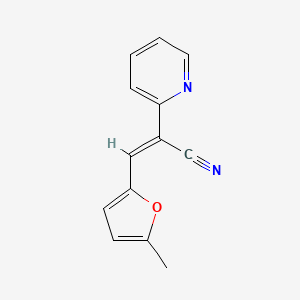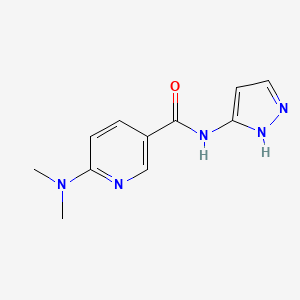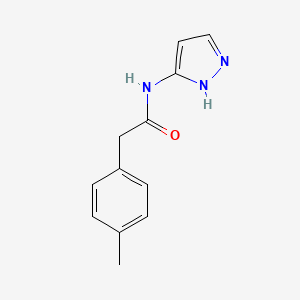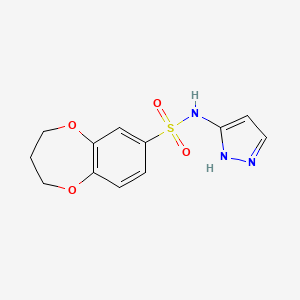
(3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone, also known as DIM-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone is not fully understood. However, it is believed that (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone exerts its effects by modulating various signaling pathways in cells. For example, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been shown to activate the JNK signaling pathway, which is involved in apoptosis. Additionally, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
(3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been found to have antioxidant effects, which may be beneficial for preventing oxidative stress-related diseases. Additionally, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been shown to improve cognitive function and memory in animal models, suggesting that it may have potential as a treatment for cognitive disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone in lab experiments is that it is a synthetic compound that can be easily produced in high yield and purity. Additionally, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been shown to have low toxicity in cell and animal models, making it a potentially safe compound for use in research. However, one limitation of using (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone. One direction is to further investigate its anti-inflammatory properties and potential use as a treatment for inflammatory diseases. Another direction is to explore its potential as an anti-cancer agent and to develop new cancer treatments based on its mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone and its potential as a treatment for cognitive disorders.
Synthesis Methods
The synthesis of (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone involves a multi-step process that includes the reaction of 1H-indole-4-carboxaldehyde with 3,3-dimethylmorpholine in the presence of a base to form the intermediate. The intermediate is then reacted with an acid chloride to yield the final product, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone. This process has been optimized for high yield and purity.
Scientific Research Applications
The potential therapeutic applications of (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone have been the focus of several scientific studies. One study found that (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Another study showed that (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone can induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
(3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)10-19-9-8-17(15)14(18)12-4-3-5-13-11(12)6-7-16-13/h3-7,16H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQAOHNJFSPZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=C3C=CNC3=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)


![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
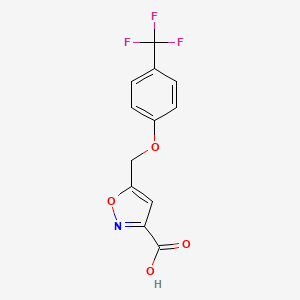
![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
